Meta vs. Para Sulfonamide Regioisomerism
The closest commercially available structural analog is the para-substituted isomer, 2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine (same MW 343.4) . The two regioisomers share 82% 3D similarity but differ in the exit vector of the morpholinosulfonyl group, which can reorient the morpholine oxygen and sulfone oxygens by several angstroms relative to the imidazo[1,2-a]pyridine core . No head‑to‑head biochemical or cellular assay data comparing the meta (3‑position) and para (4‑position) sulfonamide isomers is publicly available, meaning any claim of differential potency, selectivity, or ADME properties for the target meta compound remains unvalidated by direct experiment.
| Evidence Dimension | Regioisomeric structural comparison |
|---|---|
| Target Compound Data | 2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine (meta isomer, CAS 578735-57-6, MW 343.4) |
| Comparator Or Baseline | 2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine (para isomer, same MW 343.4, 3D similarity 82%) |
| Quantified Difference | No quantitative biological or physicochemical difference data available |
| Conditions | Structural and cheminformatic comparison only; no comparative assay data published |
Why This Matters
For procurement decisions, the absence of any direct comparative data between the meta and para regioisomers means the meta isomer cannot currently be preferred over the para isomer based on superior target activity or properties; selection would need to be justified by proprietary screening results or synthetic accessibility.
